REACTION_CXSMILES
|
[Br:1]Br.[S:3]1[C:7]2=[N:8][CH:9]=[CH:10][CH:11]=[C:6]2[CH:5]=[CH:4]1.P([O-])([O-])(O)=O.[K+].[K+].C(=O)(O)[O-].[Na+].S([O-])([O-])(=O)=O.[Mg+2]>C(Cl)(Cl)Cl>[Br:1][C:5]1[C:6]2[C:7](=[N:8][CH:9]=[CH:10][CH:11]=2)[S:3][CH:4]=1 |f:2.3.4,5.6,7.8|
|
Name
|
|
Quantity
|
2.08 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
1.35 g
|
Type
|
reactant
|
Smiles
|
S1C=CC=2C1=NC=CC2
|
Name
|
dipotassium monohydrogen orthophosphate
|
Quantity
|
940 mg
|
Type
|
reactant
|
Smiles
|
P(=O)(O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
840 mg
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
has been stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 h
|
Duration
|
16 h
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 24 h
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with DCM
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by chromatography
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CSC2=NC=CC=C21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |